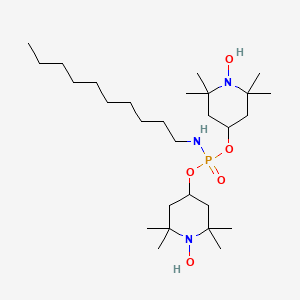
Bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) N-decylphosphoramidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[bis[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy]phosphoryl]decan-1-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a decan-1-amine backbone with two 1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl groups attached via phosphoryl linkages. Its structure imparts significant stability and reactivity, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy]phosphoryl]decan-1-amine typically involves multiple steps, starting with the preparation of the 1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl groups. These groups are synthesized through the oxidation of 2,2,6,6-tetramethyl-4-piperidinol using oxidizing agents like hydrogen peroxide or sodium hypochlorite . The phosphoryl linkage is introduced by reacting the hydroxy groups with phosphoryl chloride under controlled conditions . Finally, the decan-1-amine backbone is attached through a nucleophilic substitution reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. For instance, the use of micro fixed-bed reactors packed with catalysts like platinum on carbon (Pt/C) can significantly reduce reaction times and improve product purity . Optimized reaction conditions, such as temperature, pressure, and reactant concentrations, are crucial for achieving high yields and purity in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[bis[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy]phosphoryl]decan-1-amine undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phosphoryl groups can be reduced to phosphines under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Platinum on carbon (Pt/C), palladium on carbon (Pd/C).
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Phosphines.
Substitution Products: Various amine derivatives.
Scientific Research Applications
N-[bis[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy]phosphoryl]decan-1-amine has diverse applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through its ability to stabilize free radicals and prevent oxidative degradation. The 1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl groups act as radical scavengers, neutralizing reactive oxygen species (ROS) and other free radicals. This mechanism is crucial in applications where oxidative stability is required, such as in polymer stabilization and therapeutic interventions for oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)
- 2,2,6,6-Tetramethyl-4-piperidinol
- N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA)
Uniqueness
N-[bis[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy]phosphoryl]decan-1-amine stands out due to its dual functionality, combining the radical scavenging properties of the 1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl groups with the stability imparted by the phosphoryl linkages. This unique combination enhances its effectiveness in stabilizing polymers and other materials against oxidative degradation, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
61405-87-6 |
|---|---|
Molecular Formula |
C28H58N3O5P |
Molecular Weight |
547.8 g/mol |
IUPAC Name |
N-bis[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxy]phosphoryldecan-1-amine |
InChI |
InChI=1S/C28H58N3O5P/c1-10-11-12-13-14-15-16-17-18-29-37(34,35-23-19-25(2,3)30(32)26(4,5)20-23)36-24-21-27(6,7)31(33)28(8,9)22-24/h23-24,32-33H,10-22H2,1-9H3,(H,29,34) |
InChI Key |
XFRNDVVBOAAYMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNP(=O)(OC1CC(N(C(C1)(C)C)O)(C)C)OC2CC(N(C(C2)(C)C)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















